Pyrazine, 2-chloro-3,5-diphenyl-
CAS No.: 41270-63-7
Cat. No.: VC19625504
Molecular Formula: C16H11ClN2
Molecular Weight: 266.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41270-63-7 |
|---|---|
| Molecular Formula | C16H11ClN2 |
| Molecular Weight | 266.72 g/mol |
| IUPAC Name | 2-chloro-3,5-diphenylpyrazine |
| Standard InChI | InChI=1S/C16H11ClN2/c17-16-15(13-9-5-2-6-10-13)19-14(11-18-16)12-7-3-1-4-8-12/h1-11H |
| Standard InChI Key | YLBCZNNGPOPTGM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=CC=C3)Cl |
Introduction
Chemical and Physical Properties
Structural Characteristics
2-Chloro-3,5-diphenylpyrazine belongs to the pyrazine family, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. The substitution pattern—chlorine at position 2 and phenyl groups at positions 3 and 5—confers distinct electronic and steric properties. The molecular formula is C₁₆H₁₁ClN₂, with a molecular weight of 266.72 g/mol . Its InChI identifier (InChI=1S/C16H11ClN2/c17-14-11-18-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-11H) highlights the connectivity of substituents.
Table 1: Key Physicochemical Properties
The compound typically appears as a white to orange crystalline solid, with solubility in organic solvents like methanol and ethyl acetate .
Synthesis and Manufacturing
Primary Synthetic Routes
The most common synthesis involves chlorination of 2-hydroxy-5,6-diphenylpyrazine using phosphorus oxychloride (POCl₃). A reported procedure yields 77% purity:
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Reactants: 50 g of 2-hydroxy-5,6-diphenylpyrazine and 250 mL POCl₃.
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Conditions: Heating at 100–110°C for 5–6 hours under reflux.
Biological Activity and Pharmacological Relevance
Role in Drug Development
2-Chloro-3,5-diphenylpyrazine is a critical intermediate in synthesizing Selexipag, a prostacyclin receptor agonist used to treat pulmonary arterial hypertension . As an impurity in Selexipag’s production, its concentration must be tightly controlled to meet regulatory standards .
Applications in Organic Chemistry
Building Block for Heterocyclic Systems
The chlorine atom at position 2 serves as a reactive site for nucleophilic substitution. For example:
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Amination: Reaction with potassium amide in liquid ammonia yields 2-amino-3,5-diphenylpyrazine .
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Ring Contraction: Under specific conditions, the pyrazine ring contracts to form imidazole derivatives .
Table 2: Reaction Pathways and Products
Research Findings and Recent Advances
Reactivity in Cross-Coupling Reactions
Structural Modifications
Researchers have explored substituting the chlorine atom with other groups to enhance reactivity:
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